molecular formula C7H7N3O2 B13083275 2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one

2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one

Cat. No.: B13083275
M. Wt: 165.15 g/mol
InChI Key: QKTNNGZIYYYSTG-UHFFFAOYSA-N
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Description

2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one is a heterocyclic compound with a unique structure that combines pyrano and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one typically involves multi-step reactions. One common method is the condensation of appropriate aldehydes with urea or thiourea in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrano[3,4-d]pyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death . The molecular docking studies have shown that the compound fits well into the active site of PARP-1, forming hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one is unique due to its specific combination of pyrano and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

2-amino-8H-pyrano[3,4-d]pyrimidin-5-one

InChI

InChI=1S/C7H7N3O2/c8-7-9-1-4-5(10-7)2-12-3-6(4)11/h1H,2-3H2,(H2,8,9,10)

InChI Key

QKTNNGZIYYYSTG-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=NC=C2C(=O)CO1)N

Origin of Product

United States

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